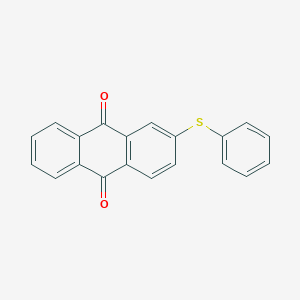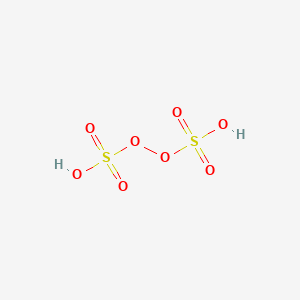![molecular formula C10H22N4 B079449 2-[3-(cyclohexylamino)propyl]guanidine CAS No. 13860-67-8](/img/structure/B79449.png)
2-[3-(cyclohexylamino)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(cyclohexylamino)propyl]guanidine is a chemical compound with the molecular formula C10H22N4. It is known for its unique structure, which includes a cyclohexylamino group attached to a propyl chain, which is further connected to a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(cyclohexylamino)propyl]guanidine typically involves the reaction of cyclohexylamine with a suitable guanidine precursor. One common method includes the reaction of cyclohexylamine with 1,3-dibromopropane to form 3-(cyclohexylamino)propylamine, which is then reacted with a guanidine derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(cyclohexylamino)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
2-[3-(cyclohexylamino)propyl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive activity.
Mechanism of Action
The mechanism of action of 2-[3-(cyclohexylamino)propyl]guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
- 2-[3-(cyclohexylamino)propyl]guanidine
- 1-(3-(Cyclohexylamino)propyl)urea
- 1-(3-(Cyclohexylamino)propyl)thiourea
Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
13860-67-8 |
|---|---|
Molecular Formula |
C10H22N4 |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-[3-(cyclohexylamino)propyl]guanidine |
InChI |
InChI=1S/C10H22N4/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9/h9,13H,1-8H2,(H4,11,12,14) |
InChI Key |
JFCBDCWYMZCHTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCN=C(N)N |
Canonical SMILES |
C1CCC(CC1)NCCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


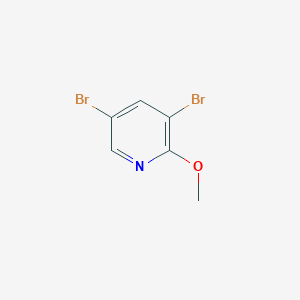

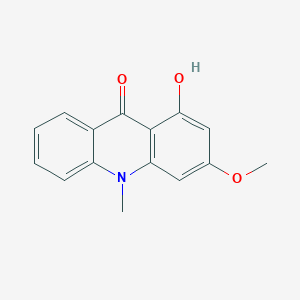
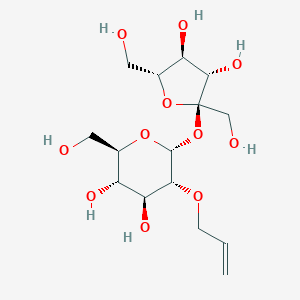
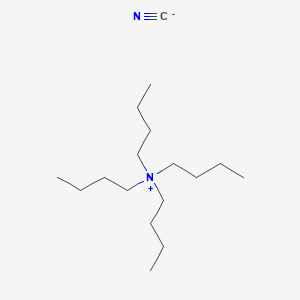

![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)
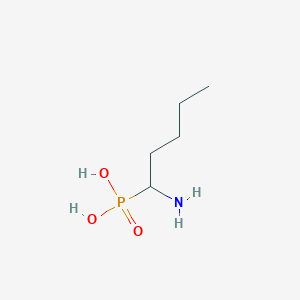

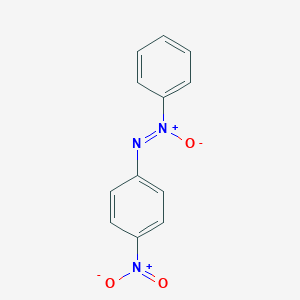
![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)

